molecular formula C6H6INO2 B3238727 Methyl 5-iodo-1H-pyrrole-2-carboxylate CAS No. 1416549-09-1

Methyl 5-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B3238727
CAS No.: 1416549-09-1
M. Wt: 251.02 g/mol
InChI Key: VHEMDWANUAXEID-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an iodine atom at the 5-position and a methyl ester group at the 2-position

Scientific Research Applications

Methyl 5-iodo-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use it to study the interactions of pyrrole derivatives with biological targets, such as enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of 1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrrole-2-carboxylate, while a Suzuki coupling reaction could produce a biaryl derivative.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can influence the compound’s binding affinity and specificity for these targets. The pathways involved often include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrole-2-carboxylate: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    5-Bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    Methyl 1-methyl-1H-pyrrole-2-carboxylate: Contains a methyl group on the nitrogen atom, altering its chemical properties and reactivity.

Uniqueness

Methyl 5-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations that are not possible with other halogenated pyrrole derivatives. This makes it a valuable compound in synthetic organic chemistry and medicinal chemistry research.

Properties

IUPAC Name

methyl 5-iodo-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEMDWANUAXEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858638
Record name Methyl 5-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416549-09-1
Record name Methyl 5-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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